![molecular formula C25H24BrNO4 B4817778 3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4817778.png)
3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(2-ethoxyphenyl)acrylamide
Overview
Description
3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(2-ethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BPP9 and is known for its unique chemical structure and properties. In
Mechanism of Action
BPP9 exerts its anti-inflammatory, anti-cancer, and anti-angiogenic effects through multiple mechanisms of action. It has been found to inhibit the activity of various enzymes and signaling pathways that are involved in these processes. BPP9 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which is a receptor that plays a key role in angiogenesis. Additionally, BPP9 has been found to induce apoptosis, which is programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
BPP9 has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-angiogenic effects in various animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines in animal models of inflammatory diseases. BPP9 has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, BPP9 has been shown to inhibit angiogenesis and reduce tumor vascularization in animal models of cancer.
Advantages and Limitations for Lab Experiments
BPP9 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of COX-2 and VEGFR-2, which makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes. BPP9 is also relatively easy to synthesize and has a high yield, which makes it readily available for use in lab experiments. However, BPP9 has several limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, BPP9 has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on BPP9. One area of research is the development of more potent and selective inhibitors of COX-2 and VEGFR-2 based on the chemical structure of BPP9. Another area of research is the investigation of the safety and efficacy of BPP9 in humans. Additionally, BPP9 may have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore these potential applications.
Scientific Research Applications
BPP9 has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-angiogenic properties. BPP9 has shown promising results in preclinical studies for the treatment of various types of cancers such as breast cancer, lung cancer, and prostate cancer. It has also been found to be effective in reducing inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Additionally, BPP9 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and may have potential applications in the treatment of diseases such as age-related macular degeneration and diabetic retinopathy.
properties
IUPAC Name |
(Z)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-N-(2-ethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrNO4/c1-3-30-24-7-5-4-6-22(24)27-25(28)15-9-18-8-14-23(29-2)19(16-18)17-31-21-12-10-20(26)11-13-21/h4-16H,3,17H2,1-2H3,(H,27,28)/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQJFGIHOQKCOL-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C\C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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